1,3,5-Triazin-2-amine, 4-chloro-N-cyclopropyl-6-methyl-
Description
1,3,5-Triazin-2-amine derivatives are a versatile class of heterocyclic compounds with diverse pharmacological applications, including CNS disorders, anticancer activity, and enzyme inhibition. The compound 4-chloro-N-cyclopropyl-6-methyl-1,3,5-triazin-2-amine features a triazine core substituted with a chlorine atom at position 4, a cyclopropyl group at the N-amine position, and a methyl group at position 4. These substitutions confer distinct electronic and steric properties, influencing receptor binding, metabolic stability, and pharmacokinetics.
Properties
IUPAC Name |
4-chloro-N-cyclopropyl-6-methyl-1,3,5-triazin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN4/c1-4-9-6(8)12-7(10-4)11-5-2-3-5/h5H,2-3H2,1H3,(H,9,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQMJAKKVFHHDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC(=N1)Cl)NC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1,3,5-Triazin-2-amine, 4-chloro-N-cyclopropyl-6-methyl- typically involves the substitution of chloride ions in cyanuric chloride with the desired amine groups. One common method involves the reaction of cyanuric chloride with cyclopropylamine and methylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium carbonate to facilitate the substitution process .
Industrial production methods often employ microwave irradiation to enhance the reaction rate and yield. This method not only reduces the reaction time but also improves the purity of the final product .
Chemical Reactions Analysis
1,3,5-Triazin-2-amine, 4-chloro-N-cyclopropyl-6-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides. These reactions are typically carried out in the presence of a base.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases or other condensation products.
Common reagents used in these reactions include sodium carbonate, sodium hydroxide, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1,3,5-Triazin-2-amine, 4-chloro-N-cyclopropyl-6-methyl- involves its interaction with specific molecular targets. The compound can inhibit the activity of enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the disruption of essential biological processes, such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Key Structural Analogues
The following triazine derivatives share structural similarities with the target compound, differing primarily in substituent groups:
Substituent Effects on Pharmacological Activity
- Chlorine at Position 4 : The electron-withdrawing chlorine atom enhances receptor binding affinity in 5-HT6R antagonists (e.g., Compound 2) by stabilizing interactions with hydrophobic pockets in the receptor . This substitution is critical for CNS activity, as seen in Compound 2's high brain concentration and procognitive effects .
- Cyclopropyl Group : Cyclopropyl substituents (e.g., in 4-cyclopropyl-6-(methylthio)-1,3,5-triazin-2-amine) improve metabolic stability by reducing oxidative metabolism compared to bulkier alkyl groups like isopropyl . This may enhance the target compound's oral bioavailability.
- Methyl Group at Position 6 : Methyl groups contribute to moderate lipophilicity, balancing blood-brain barrier permeability and aqueous solubility. In contrast, methylthio groups (e.g., SCH₃) increase lipophilicity but may elevate toxicity risks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
